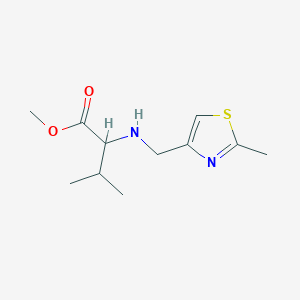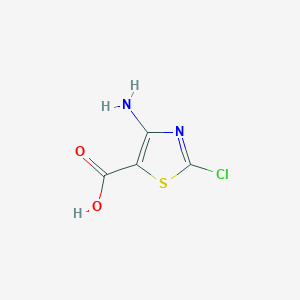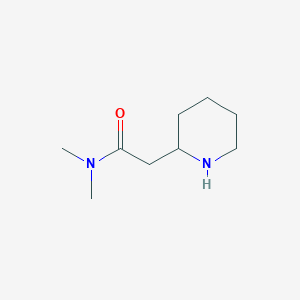![molecular formula C9H18ClN3O B13513123 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H17N3O·HCl. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an imidazolidinone ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound includes a phenyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H18ClN3O |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C9H17N3O.ClH/c1-11-7-9(12(2)8(11)13)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
NRSCAJZKKIJEQK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCNCC2)N(C1=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)







![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)

![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)


